molecular formula C16H25NO2 B11113892 2-phenoxy-N,N-di(propan-2-yl)butanamide

2-phenoxy-N,N-di(propan-2-yl)butanamide

Cat. No.: B11113892
M. Wt: 263.37 g/mol
InChI Key: GPEODIMPFOUTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-N,N-di(propan-2-yl)butanamide is a synthetic amide derivative characterized by a butanamide backbone with a phenoxy group at the 2-position and two isopropyl (propan-2-yl) groups attached to the nitrogen atom.

  • Inferred Molecular Formula: C₁₆H₂₃NO₂ (based on adding a second isopropyl group to the structure in ).
  • Estimated Molecular Weight: ~263.4 g/mol (calculated by adding the mass of one isopropyl group (C₃H₇, 43.09 g/mol) to the 221.3 g/mol of the mono-isopropyl analog).
  • N,N-Diisopropyl substitution: Increases steric bulk and hydrophobicity, likely elevating logP compared to mono-substituted analogs.

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-phenoxy-N,N-di(propan-2-yl)butanamide

InChI

InChI=1S/C16H25NO2/c1-6-15(19-14-10-8-7-9-11-14)16(18)17(12(2)3)13(4)5/h7-13,15H,6H2,1-5H3

InChI Key

GPEODIMPFOUTFM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N(C(C)C)C(C)C)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution for Phenoxy Intermediate Formation

The synthesis begins with forming the phenoxybutyric acid precursor. Ethyl 2-chloroacetate reacts with phenol derivatives under basic conditions. For example, 2,4-dichlorophenol (25 mmol) and NaH (31 mmol) in DMF facilitate the substitution, yielding ethyl 2-(2,4-dichlorophenoxy)acetate. Hydrolysis with 5% KOH in methanol produces 2-phenoxybutyric acid, a critical intermediate.

Reaction Conditions:

  • Base: NaH or KOH

  • Solvent: DMF or methanol

  • Temperature: Room temperature to reflux (80°C)

  • Yield: 70–95%

Amidation with Diisopropylamine

The acid intermediate is converted to the amide via two primary methods:

Acid Chloride Route

2-Phenoxybutyric acid reacts with thionyl chloride (3 mL) in dichloromethane to form the acyl chloride. Subsequent treatment with diisopropylamine (18 mmol) at 0°C yields the target compound.

Key Parameters:

  • Molar Ratio: 1:1.5–5 (acid:amine)

  • Catalyst: None required

  • Purification: Crystallization at 0°C in petroleum ether

Direct Coupling Using Activators

Carbodiimide-based agents like TBTU or HOBt facilitate direct amidation. A mixture of 2-phenoxybutyric acid (20 mmol), diisopropylamine (30 mmol), and TBTU (22 mmol) in THF achieves 85% yield after 12 h reflux.

Optimization Notes:

  • Base: Triethylamine or DMAP

  • Solvent: THF or dichloromethane

  • Reaction Time: 8–24 h

Mechanistic Insights

Nucleophilic Aromatic Substitution

Phenol deprotonation by NaH generates a phenoxide ion, which attacks ethyl 2-chloroacetate’s electrophilic carbon. The reaction follows second-order kinetics, with rate dependence on base concentration.

Amidation Dynamics

The acid chloride route proceeds via a two-step mechanism:

  • Acylation: Nucleophilic attack by diisopropylamine on the carbonyl carbon.

  • Deprotonation: Base abstracts the proton from the amine, forming the amide bond.

In coupling reactions, TBTU activates the carboxylate through an O-acylisourea intermediate, enabling amine attack.

Process Optimization Strategies

Temperature and Stoichiometry

Excess diisopropylamine (1.5–5 eq) improves conversion by shifting equilibrium. Reflux temperatures (70–80°C) accelerate kinetics but risk decomposition, necessitating controlled heating.

Catalytic Enhancements

Adding NaOMe (0.04–0.3 eq) in autoclave reactions increases yield to 87% by deprotonating the amine, enhancing nucleophilicity.

Purification and Characterization

Recrystallization

Crude product dissolved in petroleum ether (1:1 mass ratio) and cooled to 0°C achieves >99% purity. This method minimizes residual amines and byproducts.

Chromatographic Techniques

Silica gel column chromatography (hexanes/EtOAc, 70:30) resolves unreacted acid and ester derivatives, yielding 95% pure amide.

Spectroscopic Analysis

  • 1H^1H-NMR (400 MHz, CDCl3_3):

    • δ 1.35 (s, 12H, CH(CH3_3)2_2)

    • δ 2.60–2.91 (m, 2H, CH2_2)

    • δ 6.81–7.66 (m, 5H, aromatic)

  • IR (KBr): 1645 cm1^{-1} (C=O stretch), 1550 cm1^{-1} (N–H bend)

Applications and Industrial Relevance

This compound serves as a cooling agent in cosmetics and pharmaceuticals. Its synthesis is scalable, with patents reporting batch sizes up to 500 mL autoclaves. Recent advancements focus on greener solvents (e.g., ethanol-water mixtures) to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N,N-di(propan-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

2-phenoxy-N,N-di(propan-2-yl)butanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-phenoxy-N,N-di(propan-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Biological Activity (if reported) Evidence ID
2-Phenoxy-N,N-di(propan-2-yl)butanamide (Target) C₁₆H₂₃NO₂ (est.) 263.4 (est.) ~4.8 (est.) Phenoxy (C₆H₅O-), N,N-diisopropyl Not reported
2-Phenoxy-N-(propan-2-yl)butanamide C₁₃H₁₉NO₂ 221.3 2.81 Phenoxy (C₆H₅O-), N-isopropyl Not reported
2-Phenyl-N,N-di(propan-2-yl)benzamide C₁₉H₂₃NO 281.39 Phenyl (C₆H₅-), N,N-diisopropyl, benzamide core Not reported
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₇N₂O₃ 261.29 Ethyl, 4-nitro-2-methylphenyl Not reported
N,N-Di(butan-2-yl)-2-methyl-3-phenylpropanamide C₁₈H₂₈N₂O 300.43 Butan-2-yl groups, methyl, phenyl Not reported

Key Comparisons:

Backbone and Substituent Effects: Butanamide vs. Benzamide: The target compound’s butanamide backbone (C₄ chain) offers greater flexibility compared to the rigid benzamide core in . This flexibility may influence binding interactions in biological systems. Phenoxy vs. Phenyl: The phenoxy group (C₆H₅O-) in the target compound introduces polarity via the ether oxygen, contrasting with the purely hydrophobic phenyl substituent in .

Nitrogen Substitution: N,N-Diisopropyl vs. Mono-Substituted: The diisopropyl groups in the target compound significantly increase steric hindrance and hydrophobicity compared to the mono-isopropyl analog ().

Biological Activity Insights: highlights that structurally related butanamide derivatives (e.g., 2-methyl-N-(2'-phenylethyl)-butanamide) disrupt bacterial quorum sensing, suggesting that the phenoxy group and alkyl substitutions in the target compound may similarly modulate microbial activity .

Synthetic Considerations :

  • The synthesis of N,N-diisopropyl amides often involves nucleophilic substitution or coupling reactions, as seen in (azide substitution) and (amide bond formation via Cu-catalyzed methods) .

Research Implications and Gaps

  • Physicochemical Properties : Experimental validation of the target compound’s logP, solubility, and stability is needed to confirm estimated values.
  • Structural Optimization : Comparing the target with N,N-di(butan-2-yl) derivatives () reveals that longer alkyl chains on nitrogen further increase molecular weight and hydrophobicity, which may trade off bioavailability .

Q & A

Basic Synthesis and Optimization

Q: What are the optimal synthetic routes for preparing 2-phenoxy-N,N-di(propan-2-yl)butanamide, and what reaction conditions are critical for high yields? A: The compound is synthesized via nucleophilic substitution or amide coupling. Key steps include:

  • Amide Bond Formation : React 2-phenoxybutanoic acid with diisopropylamine using coupling agents like EDC/HOBt under anhydrous conditions (0–5°C, nitrogen atmosphere) to minimize hydrolysis .
  • Purification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product.
  • Yield Optimization : Control stoichiometry (1:1.2 molar ratio of acid to amine) and monitor reaction progress via TLC or HPLC .

Analytical Characterization

Q: Which analytical techniques are most effective for confirming the purity and structural integrity of 2-phenoxy-N,N-di(propan-2-yl)butanamide? A: A combination of techniques is recommended:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify phenoxy and diisopropylamide groups (e.g., δ 1.2–1.4 ppm for isopropyl CH3_3, δ 6.8–7.4 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 278.2) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Reactivity and Stability Under Laboratory Conditions

Q: How does the steric hindrance from the diisopropyl groups influence the compound’s reactivity and stability? A: The bulky diisopropylamide group:

  • Reduces Nucleophilicity : Limits participation in SN2 reactions but stabilizes the amide bond against hydrolysis .
  • Enhances Thermal Stability : Decomposition occurs above 200°C (TGA data recommended). Store at –20°C in inert atmospheres to prevent oxidation .
  • Reactivity Screening : Test under acidic/basic conditions (e.g., HCl/NaOH, 0.1M) to evaluate susceptibility to hydrolysis .

Advanced Crystallographic Analysis

Q: What crystallographic strategies resolve structural ambiguities caused by the compound’s steric effects? A: For single-crystal X-ray diffraction:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to improve resolution. SHELXT (via SHELX suite) for structure solution .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms in SHELXL. Address disorder in isopropyl groups using PART instructions .
  • Visualization : Generate ORTEP-3 diagrams to highlight torsional angles and steric clashes .

Biological Activity Profiling

Q: What methodologies are used to assess the compound’s potential as an enzyme inhibitor or anticancer agent? A: Advanced assays include:

  • Enzyme Inhibition : Kinetic studies (e.g., IC50_{50} determination) using fluorogenic substrates for proteases or kinases .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets like menin-MLL (PDB: 6GA) .

Comparative Analysis with Structural Analogs

Q: How does 2-phenoxy-N,N-di(propan-2-yl)butanamide compare to analogs like N-(4-chlorophenyl)butanamide in biological and chemical properties? A: Key differences:

  • Steric Effects : The diisopropyl group reduces membrane permeability compared to smaller substituents (e.g., –Cl) but enhances target selectivity .

  • Electronic Effects : Phenoxy groups increase electrophilicity, improving interactions with aromatic residues in enzymes .

  • Data Tables :

    CompoundLogPIC50_{50} (µM)
    Target compound3.812.4 ± 1.2
    N-(4-chlorophenyl)butanamide2.928.7 ± 3.1

Safety and Handling Protocols

Q: What safety measures are critical when handling this compound in the lab? A: Follow these guidelines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (CAS-specific regulations apply) .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.